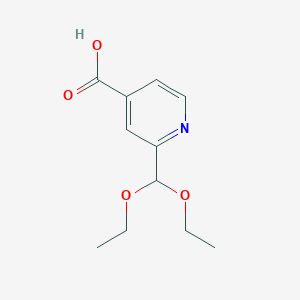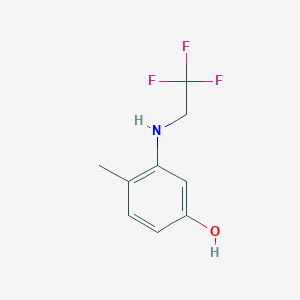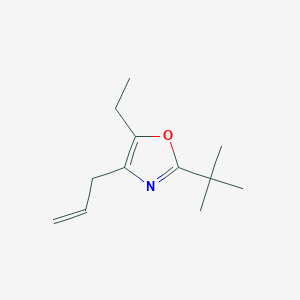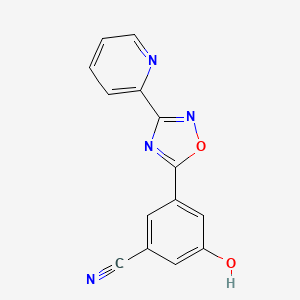
3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in various fields such as medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 3-cyano-5-hydroxybenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The pyridyl and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide (NaOCH3) for methoxylation.
Major Products
Oxidation: Formation of 3-(2-Pyridyl)-5-(3-cyano-5-oxophenyl)-1,2,4-oxadiazole.
Reduction: Formation of 3-(2-Pyridyl)-5-(3-aminomethyl-5-hydroxyphenyl)-1,2,4-oxadiazole.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(4-hydroxyphenyl)-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(3-cyano-4-hydroxyphenyl)-1,2,4-oxadiazole
Uniqueness
3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole stands out due to the presence of both the cyano and hydroxy groups on the phenyl ring, which confer unique chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H8N4O2 |
|---|---|
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
3-hydroxy-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O2/c15-8-9-5-10(7-11(19)6-9)14-17-13(18-20-14)12-3-1-2-4-16-12/h1-7,19H |
Clé InChI |
UKKLPIZBJBUQSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
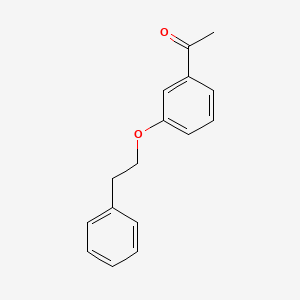
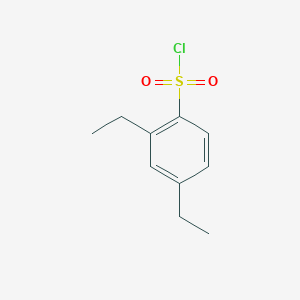
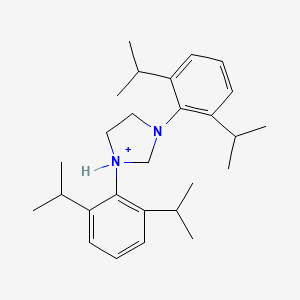
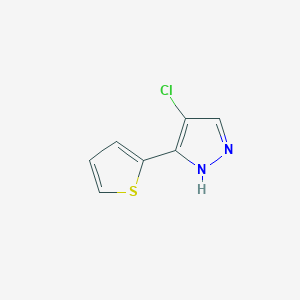
![(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B8429564.png)
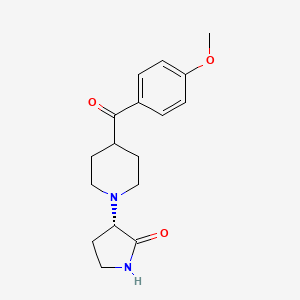
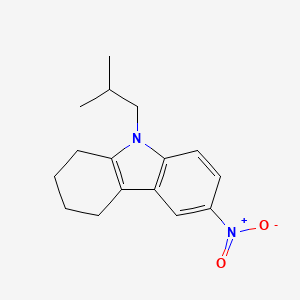
![2-[1,3-Dithian-2-yl]-5-nitrobenzyl alcohol](/img/structure/B8429573.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylic acid](/img/structure/B8429576.png)


